20-Methyldocosanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

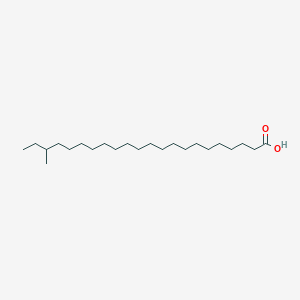

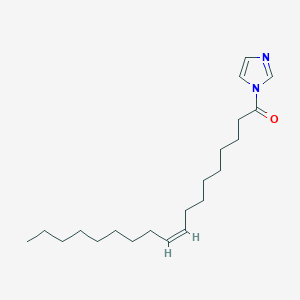

20-methyldocosanoic acid is a methyl-branched fatty acid that is docosanoic acid (behenic acid) substituted by a methyl group at position 20. It is a branched-chain saturated fatty acid, a long-chain fatty acid and a methyl-branched fatty acid. It derives from a docosanoic acid.

Aplicaciones Científicas De Investigación

1. Vascular Smooth Muscle Cell Regulation

20-Hydroxyeicosatetraenoic acid (20-HETE), a metabolite of arachidonic acid, plays a crucial role in regulating vascular smooth muscle cells. It's involved in the regulation of intracellular calcium concentration in renal microvascular smooth muscle cells, impacting vascular function and blood pressure regulation (Zhao et al., 2004).

2. Potential Therapeutic Target for Renal Diseases

20-HETE has been implicated in the pathogenesis of renal diseases. Inhibiting its production, specifically by targeting CYP4A11 and CYP4F2 isozymes, shows potential as a therapeutic strategy for renal diseases (Kawamura et al., 2022).

3. Modulation of Pulmonary Artery Function

In pulmonary arteries, 20-HETE exhibits distinct effects, acting as an endothelial-dependent dilator. This activity is linked to elevations in intracellular calcium concentration and nitric oxide release, suggesting its significance in pulmonary vascular function (Yu et al., 2002).

4. Association with Endothelial Dysfunction

20-HETE is associated with endothelial dysfunction, indicated by its inverse relationship with endothelium-dependent vasodilation. This association suggests its potential role in vascular pathophysiology and cardiovascular diseases (Ward et al., 2004).

5. Role in Natriuresis Regulation

The regulation of 20-HETE by salt intake in hypertension demonstrates its role in natriuresis, especially in salt-sensitive hypertension. This finding points to the involvement of 20-HETE in renal sodium transport and blood pressure regulation (Laffer et al., 2003).

6. Influence on Endothelium-Derived Hyperpolarizing Factor

20-HETE can antagonize the relaxation mediated by the endothelium-derived hyperpolarizing factor (EDHF) in coronary arteries. This interaction indicates a complex role in modulating vascular tone and endothelial function (Randriamboavonjy et al., 2005).

7. Impact on Cardiovascular Function

Arachidonic acid metabolites, like 20-HETE, play critical roles in the regulation of renal, pulmonary, and cardiac function, and vascular tone. They are involved in various physiological processes and pathologies, including hypertension and diabetes (Roman, 2002).

8. Protective Role in Renal Ischemia

20-HETE analogues have been shown to protect against renal ischemia-reperfusion injury. This protective effect suggests potential therapeutic applications in acute ischemic kidney injury (Regner et al., 2009).

9. Role in Endothelial Cell Proliferation and Angiogenesis

20-HETE stimulates endothelial cell proliferation and angiogenesis, potentially through the activation of vascular endothelial growth factor (VEGF). This highlights its role in endothelial cell functions and the potential for therapeutic targeting in angiogenesis-related diseases (Chen et al., 2019).

Propiedades

Fórmula molecular |

C23H46O2 |

|---|---|

Peso molecular |

354.6 g/mol |

Nombre IUPAC |

20-methyldocosanoic acid |

InChI |

InChI=1S/C23H46O2/c1-3-22(2)20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-23(24)25/h22H,3-21H2,1-2H3,(H,24,25) |

Clave InChI |

MZRXKFZYUOFQRH-UHFFFAOYSA-N |

SMILES |

CCC(C)CCCCCCCCCCCCCCCCCCC(=O)O |

SMILES canónico |

CCC(C)CCCCCCCCCCCCCCCCCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(E)-5-[(1S,3R)-3-hydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enoxy]chromen-2-one](/img/structure/B1239168.png)

![(E)-N,N'-Bis[3-(ethylamino)propyl]-2-butene-1,4-diamine](/img/structure/B1239180.png)

![methyl 2-[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1239183.png)

![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1239184.png)

![2-[4-[[2-[(E)-but-1-enyl]-4-chloro-5-formylimidazol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B1239188.png)